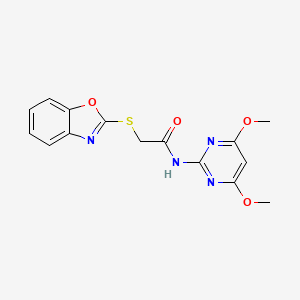

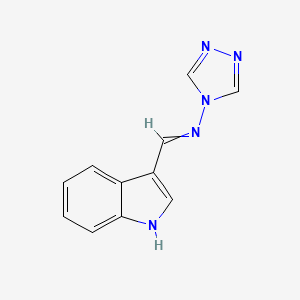

![molecular formula C19H16O6 B5578384 7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spirobi[chromene] derivatives are a fascinating group of compounds that feature a unique spirocyclic structure, which is characterized by two rings joined at a single carbon atom. This structural motif imparts these compounds with distinctive physical and chemical properties, making them subjects of interest in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of spirobi[chromene] derivatives often involves multicomponent reactions, providing a straightforward and efficient approach to constructing complex spirocyclic frameworks. For example, Dmitriev et al. (2011) demonstrated a three-component condensation of 1H-pyrrol-2,3-diones with acetonitriles and dimedone, leading to the formation of ethyl 2-amino-7,7-dimethyl-2′,5-dioxo-5′-phenyl-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylates (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).

科学的研究の応用

Anticancer Applications

The synthesis of spirocyclic molecules, including those similar to 7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione, has been investigated for their potential anticancer activities. For instance, the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives has been explored, revealing moderate to high levels of anticancer activities against various cancer cell lines such as breast, colon, and oral cancers. These compounds displayed potent inhibitory activities compared to the commercial anticancer drug 5-fluorouracil (5-FU), with compound 3′c showing significant cytotoxicity in MCF-7, HCT-116, and MD-MB-231 cancer cell lines (Panda et al., 2018).

Material Science Applications

In material science, the synthesis and properties of spiro compounds have been explored for their potential applications. The synthesis of spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives in water using graphene oxide-supported dicationic ionic liquid as a catalyst has been developed. This methodology is advantageous due to its mild conditions, high yields, and environmental friendliness, offering potential applications in the creation of novel polymeric materials and coatings (Patel, Patel, & Dadhania, 2021).

Corrosion Inhibition

Spiro compounds have also been evaluated as corrosion inhibitors for mild steel in acidic solutions. Novel N-hydrospiro-chromeno-carbonitriles demonstrated significant inhibition efficiency, highlighting their potential as environmentally friendly corrosion inhibitors. These compounds exhibit mixed-type corrosion inhibition characteristics by blocking active sites on the mild steel surface, showing a promising application in the field of corrosion protection (Quadri et al., 2021).

Photophysical Properties

Additionally, the synthesis and investigation of photophysical properties of spiro compounds have been conducted, highlighting their high emission properties and potential applications in optoelectronic devices. For example, the synthesis of novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] demonstrated high emission properties, good fluorescence quantum yields, and moderate to large Stokes shifts, indicating their potential use in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Silva et al., 2021).

特性

IUPAC Name |

7,7'-dimethoxy-4,4'-spirobi[3H-chromene]-2,2'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-22-11-3-5-13-15(7-11)24-17(20)9-19(13)10-18(21)25-16-8-12(23-2)4-6-14(16)19/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHSDADWLZWBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CC(=O)O2)CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

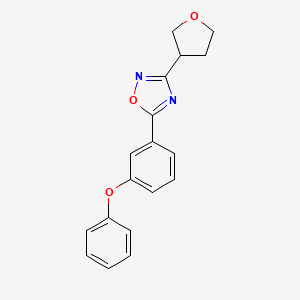

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

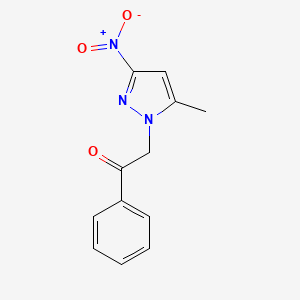

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

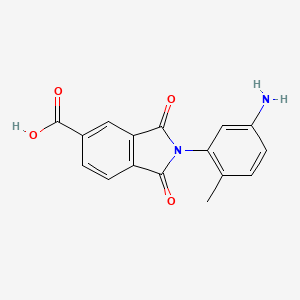

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)